1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further modified with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methoxy (OCH₃) and chloro (Cl) substituents influence electronic properties and binding interactions. Such structural features are common in bioactive molecules targeting neurological, antimicrobial, or antioxidant pathways .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-29-16-6-5-14(21)9-15(16)27-10-12(8-17(27)28)19-25-18(26-30-19)11-3-2-4-13(7-11)20(22,23)24/h2-7,9,12H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEJTHFEVRPUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its antiviral and anticancer properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 429.88 g/mol. The structure features a pyrrolidine core substituted with a chloro-methoxyphenyl group and a trifluoromethyl-substituted phenyl oxadiazole moiety.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related oxadiazole derivatives against SARS-CoV-2. For instance, one study evaluated various compounds in a high-throughput screening format, revealing that derivatives containing similar structural motifs exhibited promising antiviral activity with effective concentrations (EC50) ranging from 1.6 µM to 8.5 µM .
| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
|---|---|---|---|
| Compound 1 | 4.7 ± 3.0 | 21 ± 11 | 4.5 |
| Compound 8 | 5.4 ± 3.5 | 41 ± 25 | 7.6 |
| Compound 9 | 1.6 ± 0.8 | 24 ± 8 | 15 |
The selectivity index (SI), which indicates the safety profile of these compounds, suggests that the tested derivatives could be developed further as antiviral agents .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have also been extensively studied. For example, compounds exhibiting structural similarities to the target compound have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, these compounds were found to induce apoptosis through mechanisms involving p53 activation and caspase-3 cleavage .
In vitro assays demonstrated that modifications on the oxadiazole ring can enhance cytotoxicity; for example, certain substitutions led to IC50 values as low as 10 nM against HDAC-1, indicating a strong potential for further development as anticancer agents .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The structural modifications around the oxadiazole ring and the pyrrolidine moiety have been systematically explored to optimize biological activity.
Key findings from SAR studies include:
- Alkoxy Substituents: Variations in alkoxy groups on the phenyl ring significantly influenced both antiviral potency and cytotoxicity.
- Oxadiazole Modifications: Substituents on the oxadiazole ring were crucial for enhancing biological activity; specific configurations yielded higher potency against cancer cell lines .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Antiviral Screening: A derivative with an EC50 of 4.7 µM was identified as a lead candidate for further development against viral pathogens.
- Cytotoxicity Assessment: In cancer cell lines, compounds showed varied CC50 values, suggesting differential toxicity profiles that could be exploited for selective targeting of tumor cells while sparing normal cells.
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viral pathogens, including SARS-CoV-2. In vitro assays demonstrated that it exhibits significant antiviral activity with an effective concentration (EC50) ranging from 1.4 µM to 5.4 µM, depending on the specific analog tested. The selectivity index (SI), which indicates the safety margin relative to cytotoxicity, was also favorable, suggesting that the compound could be a promising candidate for further development as an antiviral agent .
| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
|---|---|---|---|
| 1 | 4.7 ± 3.0 | 21 ± 11 | 4.5 |
| 1a | 3.6 ± 1.8 | 29 ± 24 | 8.1 |
| 1b | 1.4 ± 0.1 | 18 ± 11 | 12.8 |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers and improved clinical scores in conditions such as arthritis and colitis. This suggests its potential utility in treating inflammatory diseases by modulating immune responses .
Material Science Applications
1. Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a building block in the synthesis of advanced materials, particularly in organic electronics and photonic devices. Its incorporation into polymer matrices has shown promise in enhancing the thermal stability and electrical conductivity of the resulting materials .
2. Photophysical Properties
Studies indicate that derivatives of this compound exhibit interesting photophysical properties, making them suitable for applications in light-emitting devices and sensors. The trifluoromethyl group enhances electron-withdrawing effects, which can improve charge transport properties in organic semiconductor applications .
Case Studies
Case Study: Antiviral Efficacy Against SARS-CoV-2
A study conducted at the University of Dundee evaluated the antiviral efficacy of various compounds similar to the target compound against SARS-CoV-2 using VeroE6 cells. The results indicated that modifications on the oxadiazole ring significantly influenced antiviral activity, with certain derivatives achieving lower EC50 values compared to others . This highlights the importance of structural optimization in drug design.
Case Study: Anti-inflammatory Activity
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The findings suggest that this compound could serve as a lead candidate for developing new anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- Key Differences : The hydroxyl (-OH) group replaces the methoxy (-OCH₃) group on the phenyl ring, and the oxadiazole ring is reduced to a thioxo-1,3,4-oxadiazoline.
- Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays. The thioxo group may enhance radical stabilization, but the absence of CF₃ reduces lipophilicity .
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Key Differences : The phenyl ring has 3-Cl and 4-F substituents instead of 5-Cl and 2-OCH₃. The oxadiazole is substituted with cyclopropyl, a smaller hydrophobic group compared to CF₃-phenyl.
- Implications : The fluorinated phenyl group may improve blood-brain barrier penetration, while cyclopropyl could reduce steric hindrance in receptor binding .
5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Differences : A sulfonyl (-SO₂) group replaces the pyrrolidin-2-one core. The 4-chlorophenylsulfonyl group introduces strong electron-withdrawing effects.
- Activity : Sulfonyl groups are common in protease inhibitors and anti-inflammatory agents. This compound’s higher polarity may reduce CNS activity compared to the target compound .
1-{3-[4-(2-Chloro-phenyl)piperazin-1-yl]-propyl}-pyrrolidin-2-one
- Key Differences: A piperazine-propanoyl chain replaces the oxadiazole-phenyl group.
- Activity: Binds to α₁-adrenoceptors (pKi = 7.13) and shows antiarrhythmic effects (ED₅₀ = 1.0 mg/kg). The absence of CF₃ and oxadiazole limits direct comparison but highlights the pyrrolidin-2-one scaffold’s versatility .
Structural and Functional Analysis Table
Key Research Findings
- Antioxidant Activity : Hydroxyl-substituted analogs () outperform methoxy derivatives in radical scavenging, but methoxy groups may enhance metabolic stability .
- Receptor Binding : Piperazine-linked pyrrolidin-2-ones () show strong α-adrenergic activity, suggesting that the target compound’s oxadiazole-CF₃ group could be optimized for similar targets .
- Lipophilicity : The CF₃ group in the target compound likely improves membrane permeability compared to cyclopropyl or sulfonyl analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for synthesizing 1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one?
- Methodology : The synthesis involves multi-step organic reactions, including pyrrolidinone core formation, oxadiazole cyclization, and substitution reactions. Key steps include:
- Core formation : Condensation of precursor amines and ketones under reflux conditions (e.g., ethanol, 80°C) .
- Oxadiazole formation : Cyclization using carbodiimide coupling agents or thioamide intermediates, requiring anhydrous conditions and nitrogen atmosphere .
- Optimization : Reaction yields improve with catalysts like piperidine (0.5–1.0 mol%) and solvent choice (DMF or THF for solubility) .
- Analytical validation : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR), and pyrrolidinone carbonyls (δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.1) .
- Purity assessment : HPLC-DAD (λ = 254 nm) with retention time matching reference standards .
Q. What initial biological activities have been reported for this compound?
- Anticancer potential : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via mitochondrial apoptosis pathways .
- Antimicrobial activity : Moderate inhibition (MIC = 25–50 µg/mL) against Staphylococcus aureus and Escherichia coli due to membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Key modifications :
- Pyrrolidinone ring : Introduce substituents at position 3 (e.g., methyl or fluorine) to enhance metabolic stability .
- Oxadiazole moiety : Replace trifluoromethylphenyl with electron-withdrawing groups (e.g., nitro) to improve target binding .
- Experimental design :
- Library synthesis : Parallel synthesis of 20–30 analogs with systematic substituent variations.
- Biological screening : Dose-response assays (0.1–100 µM) across multiple cell lines and bacterial strains .
Q. What are the challenges in evaluating this compound’s pharmacokinetics and toxicity in vivo?
- ADMET profiling :
- Absorption : Low oral bioavailability (<20%) due to high logP (~4.5); consider prodrug strategies (e.g., esterification) .
- Toxicity : Hepatotoxicity observed at 50 mg/kg in murine models; mitigate via structural simplification (e.g., removing methoxy groups) .
- In vivo models : Use transgenic mice for target-specific efficacy studies and LC-MS/MS for plasma concentration analysis .
Q. How can contradictory data in biological activity be resolved across studies?
- Case example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM for MCF-7 cells) may arise from:
- Assay conditions : Differences in serum concentration (5% vs. 10% FBS) or incubation time (48h vs. 72h) .
- Compound stability : Degradation in DMSO stock solutions over time; validate via fresh preparations and LC-MS monitoring .
- Resolution : Cross-validate findings using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
